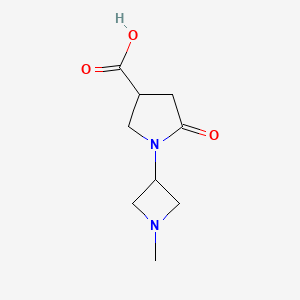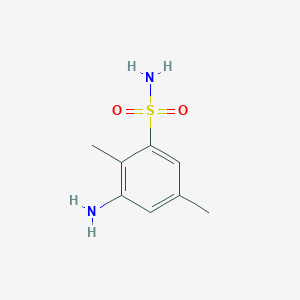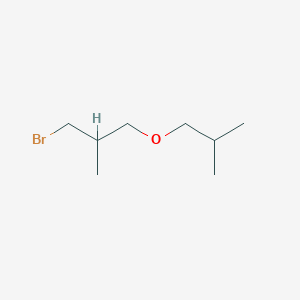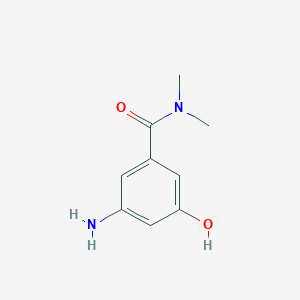![molecular formula C9H14N2OS B13196946 2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine](/img/structure/B13196946.png)
2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine is a chemical compound with the molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol . This compound is characterized by the presence of a pyridine ring, a sulfanyl group, and an ethoxyethanamine chain. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine typically involves the reaction of pyridine-2-thiol with 2-chloroethanol to form 2-(pyridin-2-ylsulfanyl)ethanol. This intermediate is then reacted with ethylenediamine under appropriate conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Complexation: The pyridine ring can form coordination complexes with metal ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Nucleophiles: Ammonia, primary amines.
Metal Ions: Copper(II), nickel(II) salts.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of substituted ethoxy derivatives.
Complexation: Formation of metal-pyridine complexes.
Applications De Recherche Scientifique
2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine is utilized in various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can coordinate with metal ions, influencing enzymatic activities. The sulfanyl group can undergo redox reactions, modulating cellular redox states. Additionally, the ethoxyethanamine chain can interact with biological membranes, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-ylsulfanyl)ethanol: Lacks the ethoxyethanamine chain, making it less versatile in biological applications.
2-(Pyridin-2-ylsulfanyl)ethylamine: Similar structure but without the ethoxy group, affecting its chemical reactivity and biological interactions.
Uniqueness
2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine is unique due to its combination of a pyridine ring, a sulfanyl group, and an ethoxyethanamine chain. This structural arrangement allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and development .
Propriétés
Formule moléculaire |
C9H14N2OS |
|---|---|
Poids moléculaire |
198.29 g/mol |
Nom IUPAC |
2-(2-pyridin-2-ylsulfanylethoxy)ethanamine |
InChI |
InChI=1S/C9H14N2OS/c10-4-6-12-7-8-13-9-3-1-2-5-11-9/h1-3,5H,4,6-8,10H2 |
Clé InChI |
APBBCXPMQUBVFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)SCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Phenoxyethyl)amino]butanoic acid](/img/structure/B13196880.png)
![Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13196881.png)
![4,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13196886.png)



![(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13196902.png)





![8-Oxa-4-azaspiro[2.6]nonan-5-one](/img/structure/B13196931.png)

